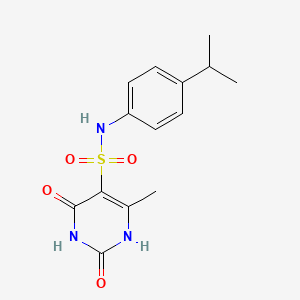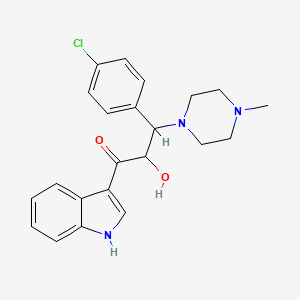
2-(2,5-dimethylphenoxy)-N-methylpropanamide
説明
2-(2,5-dimethylphenoxy)-N-methylpropanamide, also known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and is synthesized through a multistep process involving the reaction of 2,5-dimethylphenol with N-methylpropanamide.
作用機序
2-(2,5-dimethylphenoxy)-N-methylpropanamide exerts its effects by binding to the intracellular domains of TRP channels, leading to channel activation and subsequent calcium influx. This calcium influx triggers downstream signaling pathways, leading to the release of neurotransmitters and modulation of pain perception and temperature regulation.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-methylpropanamide has been shown to induce robust calcium influx in cells expressing TRP channels, leading to the activation of downstream signaling pathways. This calcium influx can also trigger the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which are involved in pain perception. 2-(2,5-dimethylphenoxy)-N-methylpropanamide has also been shown to enhance cold sensitivity in TRPM8-expressing cells, suggesting a potential role in thermoregulation.
実験室実験の利点と制限
2-(2,5-dimethylphenoxy)-N-methylpropanamide has several advantages as a research tool, including its potency and selectivity for TRP channels. However, its use is limited by its potential toxicity and the need for careful control of reaction conditions during synthesis. Additionally, 2-(2,5-dimethylphenoxy)-N-methylpropanamide may have off-target effects on other ion channels, leading to potential confounding effects in experiments.
将来の方向性
There are several potential future directions for research on 2-(2,5-dimethylphenoxy)-N-methylpropanamide, including the development of more potent and selective TRP channel activators. Additionally, further studies are needed to elucidate the downstream signaling pathways activated by 2-(2,5-dimethylphenoxy)-N-methylpropanamide and to investigate its effects on other physiological processes beyond pain perception and thermoregulation. Finally, the potential therapeutic applications of 2-(2,5-dimethylphenoxy)-N-methylpropanamide in the treatment of pain and other disorders should be explored further.
科学的研究の応用
2-(2,5-dimethylphenoxy)-N-methylpropanamide has been widely used in scientific research as a potent activator of transient receptor potential (TRP) channels. These channels play a critical role in various physiological processes, including pain perception, temperature regulation, and sensory transduction. 2-(2,5-dimethylphenoxy)-N-methylpropanamide has been shown to activate TRPV1, TRPA1, and TRPM8 channels, which are involved in pain perception and thermoregulation.
特性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-5-6-9(2)11(7-8)15-10(3)12(14)13-4/h5-7,10H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBABCPHBHFUHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445986.png)



![4-methyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4446016.png)
![5-[(5-bromo-2-methoxybenzyl)amino]-1-pentanol hydrochloride](/img/structure/B4446024.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1-ethyl-1-methyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B4446034.png)
![5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B4446038.png)
![3-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4446040.png)

![7-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446079.png)